Validated Role as a Key Intermediate for Ivacaftor vs. Generic Reagents
This specific pinacol ester is explicitly claimed as a novel intermediate in the synthesis of ivacaftor (Kalydeco®), a marketed therapy for cystic fibrosis. Patent WO-2014125506-A2 describes processes for preparing ivacaftor using this compound, demonstrating its direct applicability in a validated, industrial-scale pharmaceutical route [1]. A generic 4-fluorophenylboronic acid pinacol ester lacks the required 3-cyclopropyl substitution, making it unsuitable for synthesizing the ivacaftor scaffold.
| Evidence Dimension | Pharmaceutical utility |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for ivacaftor synthesis |
| Comparator Or Baseline | 4-Fluorophenylboronic acid pinacol ester (CAS 214360-58-4): Not specified for ivacaftor synthesis |
| Quantified Difference | Not applicable (binary utility outcome) |
| Conditions | Patent-specified synthetic route for ivacaftor |
Why This Matters
For drug developers working on CFTR modulators, procuring this specific building block is a prerequisite for following the patented and validated synthetic route, avoiding costly route scouting and potential intellectual property infringement.
- [1] Thatipally, S., Dammalapati, V.L.N.R., Gorantla, S.R., Chava, S. A process for the preparation of ivacaftor and its intermediates. Patent WO-2014125506-A2, 2014. View Source
